(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol
(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol
Brand Name:
Vulcanchem
CAS No.:
107041-32-7
VCID:
VC0033847
InChI:
InChI=1S/C40H70O14/c1-19(2)21(17-51-37-34(29(44)25(16-41)53-37)54-36-33(50-7)30(45)26(49-6)18-52-36)9-8-20(3)28-31(46)32(47)35-39(28,5)13-11-27-38(4)12-10-22(42)14-23(38)24(43)15-40(27,35)48/h19-37,41-48H,8-18H2,1-7H3/t20-,21?,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36+,37-,38+,39-,40+/m1/s1
SMILES:
CC(C)C(CCC(C)C1C(C(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)O)COC5C(C(C(O5)CO)O)OC6C(C(C(CO6)OC)O)OC
Molecular Formula:
C40H70O14
Molecular Weight:
774.986
(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol
CAS No.: 107041-32-7
Cat. No.: VC0033847
Molecular Formula: C40H70O14
Molecular Weight: 774.986
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107041-32-7 |
|---|---|
| Molecular Formula | C40H70O14 |
| Molecular Weight | 774.986 |
| IUPAC Name | (3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol |
| Standard InChI | InChI=1S/C40H70O14/c1-19(2)21(17-51-37-34(29(44)25(16-41)53-37)54-36-33(50-7)30(45)26(49-6)18-52-36)9-8-20(3)28-31(46)32(47)35-39(28,5)13-11-27-38(4)12-10-22(42)14-23(38)24(43)15-40(27,35)48/h19-37,41-48H,8-18H2,1-7H3/t20-,21?,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36+,37-,38+,39-,40+/m1/s1 |
| Standard InChI Key | GCTJSMAKJKDVAT-AJCGMXKWSA-N |
| SMILES | CC(C)C(CCC(C)C1C(C(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)O)COC5C(C(C(O5)CO)O)OC6C(C(C(CO6)OC)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator